![molecular formula C24H17N3O3 B11961515 2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)
2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system fused with a phenyl group and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid typically involves multiple steps, starting with the preparation of 2-phenyl-4-quinolinecarboxylic acid. This intermediate can be synthesized through the reaction of 2-phenylquinoline with carboxylating agents under controlled conditions. The subsequent steps involve the formation of the hydrazono group and the final coupling with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and benzoic acid derivatives, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Industry: Its unique structure and properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of acetylation levels of histone proteins, which play a crucial role in cellular functions and activities.
類似化合物との比較
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: A precursor in the synthesis of the target compound, known for its role in medicinal chemistry.
2-Phenylquinoline: Another related compound with applications in organic synthesis and medicinal chemistry.
Cinchophen: A compound with a similar quinoline structure, used historically as an anti-inflammatory agent.
Uniqueness
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid stands out due to its combined structural features of quinoline, phenyl, and benzoic acid moieties, which contribute to its unique chemical and biological properties. Its potential as a histone deacetylase inhibitor further distinguishes it from other similar compounds.
特性
分子式 |
C24H17N3O3 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
2-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H17N3O3/c28-23(27-25-15-17-10-4-5-11-18(17)24(29)30)20-14-22(16-8-2-1-3-9-16)26-21-13-7-6-12-19(20)21/h1-15H,(H,27,28)(H,29,30)/b25-15+ |
InChIキー |
FCVAMEOVZQXBQR-MFKUBSTISA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


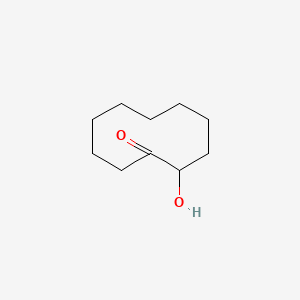
![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)

![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)

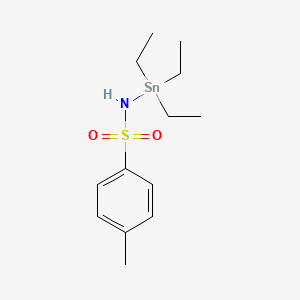
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)
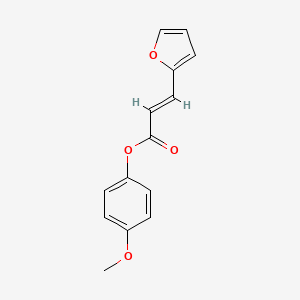

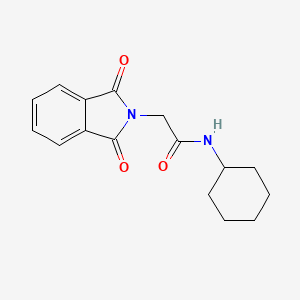
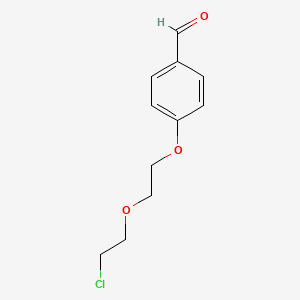
![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
